(-)-Oxypeucedanin hydrate

Description

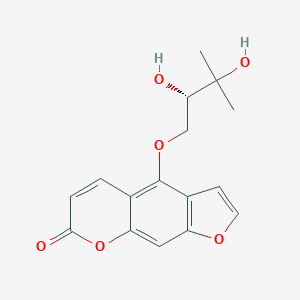

Structure

3D Structure

Properties

IUPAC Name |

4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWFWDOPJISUOK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24724-52-5 | |

| Record name | oxypeucedanin hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It has been suggested that it may interact with gaba-transaminase, a hypothetical target. It has also been reported to inhibit the TLR4-MD2/NF-κB/MAPK signaling axis.

Mode of Action

Oxypeucedanin hydrate’s interaction with its targets leads to a variety of effects. For instance, it has been shown to have antiseizure activity, reducing seizure-like behavior in zebrafish by 74%. It also alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis.

Biochemical Pathways

It has been suggested that it may affect the pathways related to seizure activity and inflammation, given its antiseizure and anti-inflammatory effects.

Pharmacokinetics

After intravenous administration of oxypeucedanin hydrate to rats, the pharmacokinetics fit the linear kinetics characteristics, with parameters such as average elimination half-life (T1/2Z of 0.61~0.66 h), mean residence time (MRT of 0.62~0.80 h), apparent volume of distribution (VZ of 4.98~7.50 L/kg), and systemic clearance (CLZ of 5.64~8.55 L/kg/h) being dose-independent. After oral administration, it showed poor and slow absorption with a mean absolute bioavailability of 10.26%.

Result of Action

Oxypeucedanin hydrate has been reported to possess potent antiproliferative, cytotoxic, anti-influenza, and antiallergic activities. It has also been shown to have antiseizure activity, reducing seizure-like behavior in zebrafish. Furthermore, it alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis.

Action Environment

The action of oxypeucedanin hydrate can be influenced by various environmental factors. For instance, the extraction conditions, such as solvent/solid ratio, temperature, and time, can affect the yield of oxypeucedanin hydrate from plant materials. Furthermore, it is widely found in various fruits and vegetables, suggesting that it may interact with other compounds present in these foods, potentially leading to pharmacokinetic interactions.

Biochemical Analysis

Biochemical Properties

Oxypeucedanin hydrate has been found to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells. This suggests that Oxypeucedanin hydrate may influence the absorption and distribution of other drugs within the body.

Cellular Effects

Oxypeucedanin hydrate has been reported to have significant effects on various types of cells and cellular processes. It has been described to possess potent antiproliferative and cytotoxic activities. It has also been shown to inhibit the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in mouse macrophages RAW264.7 cells.

Molecular Mechanism

The molecular mechanism of action of Oxypeucedanin hydrate involves its interaction with various biomolecules. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells. This suggests that Oxypeucedanin hydrate may influence the absorption and distribution of other drugs within the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxypeucedanin hydrate have been observed over time. Under optimum extraction conditions (solvent/solid ratio 8:1, temperature 60 C and time 180 min), the yields of Oxypeucedanin hydrate were 98.06%.

Dosage Effects in Animal Models

The effects of Oxypeucedanin hydrate vary with different dosages in animal models. After intravenous administration of Oxypeucedanin hydrate (single dosing at 2.5, 5, and 10 mg/kg) to rats, the pharmacokinetics fit the linear kinetics characteristics.

Metabolic Pathways

Oxypeucedanin hydrate is involved in various metabolic pathways. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells. This suggests that Oxypeucedanin hydrate may influence the absorption and distribution of other drugs within the body.

Transport and Distribution

Oxypeucedanin hydrate is transported and distributed within cells and tissues. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells. This suggests that Oxypeucedanin hydrate may influence the absorption and distribution of other drugs within the body.

Biological Activity

4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one, also known as oxypeucedanin hydrate, is a furochromone derivative with significant biological activity. Its molecular formula is CHO, and it has garnered attention for its potential therapeutic applications, particularly in the fields of dermatology and neurology.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 304.29 g/mol |

| CAS Registry Number | 24724-52-5 |

| IUPAC Name | 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |

Oxypeucedanin hydrate exhibits its biological effects through various mechanisms:

- GABA Transaminase Interaction : It is suggested to interact with GABA transaminase, potentially influencing neurotransmitter levels and contributing to its antiseizure properties.

- Antiseizure Activity : Research indicates that it can significantly reduce seizure-like behavior in zebrafish models by approximately 74%, showcasing its potential as an anticonvulsant agent.

- Anti-inflammatory Effects : This compound may modulate inflammatory pathways, which is beneficial in treating conditions characterized by inflammation.

Therapeutic Applications

- Dermatological Uses : As a novel analog of psoralen and allopsoralen, oxypeucedanin hydrate has been explored for its efficacy in treating skin disorders such as psoriasis and vitiligo. These compounds are known for their ability to enhance skin regeneration and pigmentation processes.

- Cardiovascular Benefits : Derivatives of this compound have shown promise as antihypertensive agents. They may act as α-blockers and possess antiarrhythmic properties, making them suitable candidates for managing hypertension and related cardiovascular conditions .

- Cancer Research : Preliminary studies indicate that oxypeucedanin hydrate could inhibit key signaling pathways involved in cancer cell proliferation, particularly through the inhibition of EGFR and VEGFR-2 kinases. This suggests a potential role in cancer therapeutics.

Case Studies

A study conducted by Garazd et al. (2001) highlighted the effectiveness of furochromones in treating skin conditions. The findings indicated that oxypeucedanin hydrate demonstrated significant improvement in symptoms associated with psoriasis when applied topically.

Another investigation by Amr et al. (2017) explored the antihypertensive effects of furochromone derivatives in animal models. The results showed a marked reduction in blood pressure levels, supporting the compound's potential use in cardiovascular therapies.

In Vitro Studies

In vitro studies have demonstrated that oxypeucedanin hydrate can inhibit the proliferation of various cancer cell lines. This effect is mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase.

Pharmacokinetics

The pharmacokinetic profile of oxypeucedanin hydrate shows that it is well absorbed when administered orally, with a bioavailability that supports its therapeutic use. It has been noted to inhibit P-glycoprotein (P-gp), which may enhance the bioavailability of co-administered drugs.

Safety Profile

Preliminary toxicity studies suggest that oxypeucedanin hydrate has a favorable safety profile with low toxicity levels observed in animal models at therapeutic doses.

Comparison with Similar Compounds

Table 1: Key Properties of DHMBP and Analogous Compounds

Key Differences and Implications

Substituent Position and Stereochemistry

- DHMBP vs. Imperatorin : DHMBP’s substituent at the 4-position contrasts with imperatorin’s 9-position prenyloxy group. This positional difference alters molecular geometry and target interactions. For example, imperatorin’s lipophilic side chain enhances mitochondrial channel binding , whereas DHMBP’s hydrophilic dihydroxy group may favor interactions with enzymes like ACHE .

- Stereoisomerism : DHMBP (S-configuration) and oxypeucedanin hydrate (R-configuration) share identical molecular formulas but differ in stereochemistry. This enantiomeric distinction can lead to divergent metabolic pathways and bioactivities. For instance, oxypeucedanin hydrate is a dietary biomarker , while DHMBP is linked to neuroprotection .

Functional Group Impact on Solubility and Binding

- The dihydroxy-3-methylbutoxy side chain in DHMBP increases water solubility compared to imperatorin’s prenyl group. This property may enhance DHMBP’s bioavailability in aqueous environments, such as the central nervous system .

- In molecular docking studies, DHMBP exhibited a binding energy of -6.57 kcal/mol with GluR2, weaker than the flavonoid PHF (-7.69 kcal/mol) but stronger than 4-hydroxy-3-methoxybenzoic acid (-5.26 kcal/mol) . This suggests that DHMBP’s furanocoumarin core provides moderate affinity for glutamatergic receptors, while PHF’s hydroxyl-rich structure offers stronger interactions.

Q & A

Q. What analytical techniques are recommended for structural elucidation and purity assessment of 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve stereochemistry (e.g., the (2S)-configuration) and confirm substituents like the dihydroxy-3-methylbutoxy chain .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (CHO) and detect isotopic patterns .

- X-ray Crystallography : For absolute configuration determination, particularly when isolating enantiomers from natural sources like Angelica dahurica .

- HPLC-PDA/UV : Assess purity and quantify impurities using reverse-phase chromatography with photodiode array detection .

Q. How can researchers quantify this compound in plant extracts or biological matrices?

- Answer :

- Spectrofluorimetry : Adapt methods used for similar furanocoumarins (e.g., 8-methoxypsoralen) by optimizing excitation/emission wavelengths .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high specificity in complex matrices (e.g., serum or tissue homogenates). Use deuterated analogs as internal standards .

- Ultraviolet-Visible (UV-Vis) Spectroscopy : Leverage the chromophore in the furochromenone core (λ ~300–320 nm) for rapid quantification .

Q. What are the primary synthetic or semi-synthetic routes to obtain this compound?

- Answer :

- Natural Extraction : Isolate from Citrus hystrix or Angelica species using ethanol/water extraction followed by silica gel chromatography .

- Semi-Synthesis : Modify imperatorin (a structurally related psoralen) via regioselective hydroxylation and methylation reactions .

- Enzymatic Catalysis : Use cytochrome P450 enzymes to introduce hydroxyl groups in the 2,3-dihydroxy-3-methylbutoxy side chain .

Advanced Research Questions

Q. How does 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one exert neuroprotective effects, and what experimental models validate this activity?

Q. How can contradictory reports on cytotoxicity be resolved?

- Answer :

- Dose-Dependent Studies : Test across a wide concentration range (e.g., 0.1–100 µM) in diverse cell lines (e.g., HepG2, MCF-7) to identify therapeutic vs. toxic thresholds .

- Metabolic Profiling : Assess cytochrome P450-mediated activation/deactivation pathways that may convert the compound into cytotoxic metabolites .

- 3D Tumor Spheroids : Compare cytotoxicity in monolayers vs. spheroids to mimic in vivo tumor microenvironments .

Q. What structural modifications enhance mitochondrial targeting for therapeutic applications?

- Answer :

- Triphenylphosphonium Conjugation : Synthesize derivatives like PAPTP (a mitochondrial potassium channel modulator) to improve mitochondrial membrane penetration .

- In Vivo Testing : Evaluate accumulation in isolated mitochondria via fluorescence tagging (e.g., MitoTracker assays) and measure ATP production in OXPHOS-deficient models .

- Triphenylphosphonium Conjugation : Synthesize derivatives like PAPTP (a mitochondrial potassium channel modulator) to improve mitochondrial membrane penetration .

Q. What computational strategies predict binding interactions with neurological targets?

Q. How do natural and synthetic sources impact bioactivity and reproducibility?

- Answer :

- Natural vs. Synthetic Purity : Compare HPLC profiles of plant-derived vs. lab-synthesized batches to identify co-extracted impurities (e.g., flavonoids) that may synergize or antagonize effects .

- Standardization : Use quantitative NMR (qNMR) with internal standards (e.g., trimethylsilylpropanoic acid) to ensure batch-to-batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.